Cyclobenzaprine epoxide
Overview
Description
Cyclobenzaprine epoxide is a derivative of cyclobenzaprine, a tricyclic amine salt commonly used as a muscle relaxant this compound is formed through the oxidation of cyclobenzaprine, specifically targeting the double bonds within the molecule to create an epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobenzaprine epoxide can be synthesized through the oxidation of cyclobenzaprine. The process involves the use of oxidizing agents such as peroxycarboxylic acids, which facilitate the formation of the epoxide ring by attacking the double bonds in cyclobenzaprine . The reaction typically occurs under controlled conditions to ensure the stability of the epoxide and to prevent further degradation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions would be optimized to maximize yield and purity, with careful monitoring to prevent the formation of unwanted by-products. The use of continuous flow reactors and advanced purification techniques would be essential to achieve high efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Cyclobenzaprine epoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more polar compounds.
Reduction: The epoxide ring can be reduced to form diols.
Common Reagents and Conditions
Oxidizing Agents: Peroxycarboxylic acids are commonly used for the initial formation of the epoxide.
Reducing Agents: Hydrogenation catalysts can be used to reduce the epoxide ring to diols.
Nucleophiles: Various nucleophiles, such as amines and alcohols, can be used in substitution reactions to open the epoxide ring.
Major Products Formed
Diols: Formed through the reduction of the epoxide ring.
Substituted Cyclobenzaprine Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Cyclobenzaprine epoxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, cyclobenzaprine.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the metabolism and degradation of cyclobenzaprine.
Mechanism of Action
The exact mechanism of action of cyclobenzaprine epoxide is not fully understood. it is believed to exert its effects through interactions with the central nervous system, similar to cyclobenzaprine. Cyclobenzaprine acts as a 5-HT2 receptor antagonist, reducing muscle hyperactivity by influencing motor neurons in the brain stem . The epoxide derivative may have similar or modified interactions with these molecular targets and pathways.
Comparison with Similar Compounds
Cyclobenzaprine epoxide can be compared to other epoxide derivatives of tricyclic compounds, such as:
- Amitriptyline Epoxide
- Imipramine Epoxide
- Protriptyline Epoxide
These compounds share structural similarities with this compound but may differ in their chemical reactivity, biological activity, and therapeutic applications.
Properties
IUPAC Name |
N,N-dimethyl-3-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-21(2)13-7-12-14-15-8-3-5-10-17(15)19-20(22-19)18-11-6-4-9-16(14)18/h3-6,8-12,19-20H,7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQICSISFHQSST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2C3C(O3)C4=CC=CC=C41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973809 | |
Record name | 3-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-N,N-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58256-08-9 | |
Record name | Cyclobenzaprine-10,11-epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058256089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-N,N-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOBENZAPRINE EPOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM4S3SJ2YA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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